Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
Description
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like scaffold with two nitrogen atoms at positions 2 and 5, and two fluorine atoms at the 7-position. The tert-butyl carboxylate group serves as a protective moiety for the secondary amine, enhancing synthetic versatility. This compound is of interest in medicinal chemistry due to its rigid three-dimensional structure, which can improve target binding specificity and metabolic stability. The fluorine atoms contribute to electronic modulation and may influence pharmacokinetic properties such as lipophilicity and oxidative stability .
Key structural features:
- Diaza substitution: The 2,5-diaza arrangement enables hydrogen bonding and metal coordination.
- Fluorine substituents: The 7,7-difluoro modification enhances electronegativity and may reduce metabolic degradation.
Properties
Molecular Formula |
C10H16F2N2O2 |
|---|---|
Molecular Weight |
234.24 g/mol |
IUPAC Name |
tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-7(14)10(6,11)12/h6-7,13H,4-5H2,1-3H3 |
InChI Key |
OAFFMNISYRLCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1C2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the diazabicycloheptane core. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions, which may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine-containing reagents.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is commonly removed under acidic conditions to yield the free amine. For this compound, trifluoroacetic acid (TFA) in dichloromethane (DCM) is typically employed:
Reaction:
Conditions:
Outcome:
The reaction proceeds quantitatively, generating 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane, which is highly reactive in subsequent alkylation or acylation reactions.
Oxidation Reactions
The diazabicycloheptane core undergoes oxidation at the nitrogen centers. Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media selectively oxidizes the secondary amines:
Reaction:
Conditions:
Key Data:
| Oxidizing Agent | Yield | Product |
|---|---|---|
| KMnO₄ | 65–70% | N-Oxide |
| H₂O₂/AcOH | 50–55% | Nitrone |
Alkylation and Acylation
The secondary amines in the deprotected diazabicycloheptane react with alkyl halides or acyl chlorides. For example, benzyl bromide selectively alkylates the less hindered nitrogen:
Reaction:
Conditions:
Yield: 75–80%
Cyclopropanation and Ring-Opening
The bicyclo[4.1.0]heptane framework participates in cyclopropane ring-opening reactions. Ethyl diazoacetate in the presence of rhodium(II) acetate forms fused bicyclic derivatives:
Reaction:
Conditions:
Outcome:
The reaction introduces a carboxylate group at the bridgehead position with 60–65% yield.
Fluorine-Specific Reactivity
The 7,7-difluoro substituents influence electronic and steric properties:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is being investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively. Research has indicated that compounds with similar bicyclic structures can exhibit significant biological activity, including anti-inflammatory and analgesic effects.
Case Study: Anticancer Activity
A study published in the Journal of Organic Chemistry explored the synthesis of derivatives of diazabicyclo compounds and their anticancer properties. The findings suggested that modifications to the bicyclic structure could enhance cytotoxicity against various cancer cell lines, indicating a promising avenue for further investigation into this compound's therapeutic potential .
Reagent in Chemical Reactions
this compound serves as a versatile reagent in organic synthesis, particularly in the formation of aziridines and other nitrogen-containing heterocycles.
Case Study: Synthesis of Aziridines
Research has demonstrated that using this compound as a precursor can facilitate the formation of aziridines under mild conditions, showcasing its utility in synthesizing complex organic molecules . This application is particularly valuable in pharmaceutical chemistry for developing new drug candidates.
Mechanism of Action
The mechanism of action of tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The fluorinated target compound is expected to have higher logP than its non-fluorinated counterpart due to fluorine's hydrophobic character.
- Metabolic stability : Fluorination at the 7-position may hinder cytochrome P450-mediated oxidation, extending half-life .
- Solubility : The tert-butyl carboxylate group improves aqueous solubility compared to benzyl esters .
Biological Activity
Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate (CAS No. 1258651-34-1) is a compound of interest in medicinal chemistry due to its structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H16F2N2O2
- Molar Mass : 234.24 g/mol
- Structural Characteristics : The compound features a bicyclic structure that contributes to its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly regarding its antiproliferative effects against cancer cell lines.
Antiproliferative Effects
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study on related diazabicyclo compounds demonstrated significant antiproliferative activity against several cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| CaSki (Cervical) | 28 |
| MDA-MB-231 (Breast) | 18 |
| SK-Lu-1 (Lung) | 20 |
These results indicate that this compound exhibits moderate cytotoxicity against these cancer types without inducing necrotic cell death, suggesting a mechanism involving apoptosis rather than necrosis .
The mechanism by which this compound induces cell death appears to involve the activation of apoptotic pathways. Studies have shown that treated cells exhibit chromatin condensation and the formation of apoptotic bodies, as evidenced by DAPI staining techniques . Furthermore, active caspase-3 was detected in treated cells, confirming the induction of apoptosis.
Case Studies
One notable study involved the synthesis of various (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives and their evaluation for antiproliferative activity. Among these derivatives, certain compounds demonstrated superior selectivity against tumor cells compared to normal lymphocytes, indicating potential for therapeutic applications in oncology .
Toxicological Profile
While investigating the biological activity of this compound, it is essential to consider its safety profile:
- Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation.
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the tert-butyl carbamate group into strained bicyclic systems like diazabicycloheptanes?
- Methodology : Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, TEA) to protect secondary amines in diazabicycloheptanes. For example, describes Boc-protected diazabicyclo[2.2.1]heptane derivatives synthesized via this approach .
- Key Considerations : Steric hindrance from the bicyclic framework may require prolonged reaction times or elevated temperatures. Monitor progress via TLC or LC-MS.
Q. How can the stereochemistry of 7,7-difluoro substituents in bicyclo[4.1.0]heptane systems be confirmed?
- Methodology : Combine X-ray crystallography (gold standard) with <sup>19</sup>F NMR and NOE experiments. For fluorinated analogs, highlights EPA DSSTox resources for structural validation .
- Data Contradiction : If X-ray data is unavailable, compare experimental <sup>19</sup>F NMR chemical shifts with DFT-calculated values to resolve ambiguities.
Advanced Research Questions
Q. What are the challenges in analyzing the reactivity of 7,7-difluoro-diazabicycloheptanes under nucleophilic or electrophilic conditions?
- Methodology : Evaluate ring strain and electronic effects of fluorine using computational tools (e.g., NBO analysis). Fluorine’s electronegativity may polarize adjacent bonds, altering reactivity compared to non-fluorinated analogs (e.g., discusses fluorinated thiophene derivatives reacting with acetic anhydride under BF₃ catalysis) .
- Experimental Design : Perform kinetic studies under varying conditions (e.g., solvent polarity, temperature) to isolate steric vs. electronic contributions.
Q. How can conformational rigidity of the bicyclo[4.1.0]heptane core impact its utility in asymmetric catalysis or drug design?
- Methodology : Use molecular dynamics (MD) simulations to assess ring puckering and torsional flexibility. ’s related azabicycloheptane derivatives suggest constrained conformations may enhance enantioselectivity in catalysis .
- Data Interpretation : Correlate computational results with experimental enantiomeric excess (e.e.) data from chiral HPLC or circular dichroism (CD).
Data Contradiction Analysis
Q. Discrepancies observed in <sup>1</sup>H NMR integration ratios for diazabicycloheptane derivatives: How to resolve them?
- Case Study : and report spectral data for heterocycles with overlapping proton environments. If integrations deviate from expected ratios:
Confirm sample purity via HPLC.
Check for dynamic effects (e.g., ring-flipping) via variable-temperature NMR.
Compare with literature analogs (e.g., ’s diazabicyclo[2.2.1]heptane NMR data) .
Synthetic Optimization Table
| Parameter | Example Conditions | Source |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT, 12–24 h | |
| Fluorination Methods | DAST/Deoxo-Fluor for late-stage fluorination | |
| Catalytic Cyclization | BF₃·OEt₂ in acetic anhydride (e.g., ) |
Critical Notes
- Evidence Gaps : No direct data on the target compound’s biological activity or industrial applications exists in the provided sources.
- Recommendations : Consult specialized databases (e.g., Reaxys, SciFinder) for additional spectral or synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
